Ethyl 6-oxo-5-phenyl-1,6-dihydropyrazine-2-carboxylate
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Overview
Description
Ethyl 6-oxo-5-phenyl-1,6-dihydropyrazine-2-carboxylate is a chemical compound belonging to the class of pyrazine derivatives Pyrazines are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-oxo-5-phenyl-1,6-dihydropyrazine-2-carboxylate typically involves the reaction of ethyl aroylpyruvates with diaminomaleonitrile in glacial acetic acid at room temperature. This reaction leads to the formation of pyrazine-2,3-dicarbonitriles, which can be further processed to obtain the desired compound . Another method involves the reaction of ethyl 4-aryl-2,4-dioxobutanoates with malononitrile under neutral conditions in ethanol/water at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-oxo-5-phenyl-1,6-dihydropyrazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrazine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazine derivatives, which can have different biological and chemical properties depending on the substituents introduced.
Scientific Research Applications
Ethyl 6-oxo-5-phenyl-1,6-dihydropyrazine-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrazine derivatives.
Industry: The compound can be used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 6-oxo-5-phenyl-1,6-dihydropyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, pyrazine derivatives are known to inhibit certain enzymes, leading to the disruption of metabolic processes in microorganisms or cancer cells . The compound may also interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound shares a similar structure but has a tetrahydropyrimidine ring instead of a pyrazine ring.
Ethyl 6-bromo-5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate: This compound has a bromine substituent and a methyl group, making it structurally similar.
Uniqueness
Ethyl 6-oxo-5-phenyl-1,6-dihydropyrazine-2-carboxylate is unique due to its specific pyrazine ring structure and the presence of both an oxo group and a phenyl group. These structural features contribute to its distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
874910-68-6 |
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Molecular Formula |
C13H12N2O3 |
Molecular Weight |
244.25 g/mol |
IUPAC Name |
ethyl 6-oxo-5-phenyl-1H-pyrazine-2-carboxylate |
InChI |
InChI=1S/C13H12N2O3/c1-2-18-13(17)10-8-14-11(12(16)15-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,15,16) |
InChI Key |
BSGVKXUBDBSFFP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(C(=O)N1)C2=CC=CC=C2 |
Origin of Product |
United States |
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